4-Fluoro-3-trifluoromethylphenylthiourea

Description

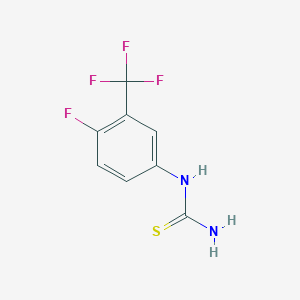

4-Fluoro-3-trifluoromethylphenylthiourea is a fluorinated thiourea derivative characterized by a phenyl ring substituted with both a fluorine atom and a trifluoromethyl (-CF₃) group at the 3- and 4-positions, respectively, linked to a thiourea (-NH-CS-NH₂) moiety. This compound is part of a broader class of fluorinated aromatic thioureas, which are valued in pharmaceuticals and agrochemicals for their enhanced metabolic stability, lipophilicity, and bioactivity due to the electron-withdrawing effects of fluorine and trifluoromethyl groups .

Properties

IUPAC Name |

[4-fluoro-3-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2S/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCYQRBIHAGREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603056 | |

| Record name | N-[4-Fluoro-3-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128143-17-9 | |

| Record name | N-[4-Fluoro-3-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-trifluoromethylphenylthiourea typically involves the reaction of 4-fluoro-3-trifluoromethylaniline with thiocarbamoyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an ethanol-water mixture at room temperature, followed by refluxing for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous

Biological Activity

4-Fluoro-3-trifluoromethylphenylthiourea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₄F₄N₂S

- CAS Number : 128143-17-9

The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological activity.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of thiourea, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) against selected cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SW480 (Colon Cancer) | ≤ 10 |

| SW620 (Colon Cancer) | ≤ 10 | |

| PC3 (Prostate Cancer) | 5.8 - 7.6 | |

| K-562 (Leukemia) | 27 |

These findings indicate that the compound has a potent inhibitory effect on the growth of cancer cells, particularly in colon and prostate cancer models .

The mechanisms by which this compound exerts its cytotoxic effects involve several pathways:

- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells through various mechanisms, including activation of caspases and disruption of mitochondrial membrane potential .

- Inhibition of Kinases : Some derivatives have been identified as inhibitors of specific kinases involved in cancer progression, such as Abl kinase in chronic myeloid leukemia cells .

- Cell Cycle Arrest : The compound may also cause cell cycle arrest, preventing cancer cells from proliferating.

Case Studies

A notable case study involved the synthesis and evaluation of various thiourea derivatives, including those with trifluoromethyl substitutions. The study reported that compounds with similar structures to this compound demonstrated high selectivity against tumor cells compared to normal cells, indicating their potential as targeted therapies .

Example Case Study: Cytotoxicity Assessment

In a systematic evaluation, researchers assessed the cytotoxicity of several thiourea derivatives against human colon and prostate cancer cell lines. The results indicated that compounds with trifluoromethyl groups exhibited enhanced activity compared to non-fluorinated analogs. Specifically, the derivative with a para-substituted trifluoromethyl group showed an IC50 value as low as 1.5 µM against SW620 cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Compound 1: 1-(4-Methoxyphenyl)-3-{[3-(Trifluoromethoxy)phenyl]methyl}thiourea

CAS : 1022590-75-5

Molecular Formula : C₁₆H₁₅F₃N₂O₂S

Structure : Features a methoxyphenyl group (electron-donating -OCH₃) and a benzyl group substituted with trifluoromethoxy (-OCF₃) at the 3-position.

Comparison Table :

Key Differences :

Broader Comparison with Fluorinated Thioureas

Fluorinated thioureas are often compared based on substituent patterns:

Example :

Research Findings and Gaps

- Biological Data: No explicit activity data is provided; however, fluorinated thioureas are broadly associated with antimicrobial and antitumor properties.

- Discrepancies: CAS number conflicts (e.g., 128143-17-9 vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.